molecular formula C24H28O5S B2704485 6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one CAS No. 904450-32-4

6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2704485
CAS No.: 904450-32-4
M. Wt: 428.54
InChI Key: TWCWQFAUVOTACO-UHFFFAOYSA-N
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Description

6,8-Di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by bulky tert-butyl substituents at positions 6 and 8 of the chromen-2-one core and a 4-methoxybenzenesulfonyl group at position 2. Coumarins are renowned for their diverse applications in materials science (e.g., nonlinear optics, fluorescence) and pharmacology (e.g., antifungal, antitumor activities) .

Properties

IUPAC Name

6,8-ditert-butyl-3-(4-methoxyphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O5S/c1-23(2,3)16-12-15-13-20(22(25)29-21(15)19(14-16)24(4,5)6)30(26,27)18-10-8-17(28-7)9-11-18/h8-14H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCWQFAUVOTACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves several steps. Typically, the synthesis starts with the preparation of the coumarin core, followed by the introduction of tert-butyl groups and the methoxybenzenesulfonyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may employ green chemistry principles, such as using environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential anti-cancer, anti-microbial, and anti-inflammatory properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural variations, molecular properties, and biological activities of analogous coumarin derivatives:

Compound Name Substituents (Position 3) 6,8 Substituents Molecular Weight Key Properties/Activities References
6,8-Di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one 4-Methoxybenzenesulfonyl tert-Butyl 422.49 g/mol* Hypothesized: Optical materials, enzyme inhibition N/A
6,8-Di-tert-butyl-3-(4-nitrophenyl)-2H-chromen-2-one 4-Nitrophenyl tert-Butyl 379.44 g/mol Nonlinear optics, antifungal, antitumor
6,8-Difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one 4-Methoxybenzenesulfonyl Fluoro 356.31 g/mol High-throughput screening, pharmacological potential
6,8-Dichloro-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one 4-(Trimethoxyphenyl)triazol Dichloro 487.77 g/mol Antimycobacterial (MIC: 0.5–4 µg/mL)
6,7-Dihydroxy-3-(2-methylphenyl)-2H-chromen-2-one 2-Methylphenyl Dihydroxy 256.25 g/mol G6PD inhibition (IC₅₀: 0.305 mM)

*Calculated based on molecular formula C₂₄H₃₀O₅S.

Key Insights

Steric and Electronic Effects: The tert-butyl groups in the target compound and its nitro analog () contribute to steric hindrance, which may stabilize crystal structures (e.g., orthorhombic packing in the nitro derivative) and reduce solubility compared to smaller substituents like fluoro or chloro .

Biological Activity :

  • Antimycobacterial Activity : Dichloro-triazolyl coumarins (e.g., SVM 8 and 10) exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.5 µg/mL), outperforming standard drugs like rifampicin . This suggests that halogenation and heterocyclic substituents (e.g., triazoles) enhance antimycobacterial effects.
  • Enzyme Inhibition : Methylphenyl-substituted coumarins (e.g., 6,7-dihydroxy-3-(2-methylphenyl)-2H-chromen-2-one) show significant G6PD inhibition (IC₅₀: 0.305 mM), indicating that hydroxy and methyl groups synergize for enzyme targeting .

Material Science Applications: The nitro-substituted analog’s utility in nonlinear optics and fluorescence highlights the role of electron-deficient groups (e.g., nitro) in modulating optoelectronic properties . The target compound’s sulfonyl group may offer similar advantages.

Biological Activity

6,8-Di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of chromones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C20H26O5S
  • Molecular Weight : 378.49 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various biological targets. It is believed to exert its effects through:

  • Antioxidant Activity : The presence of tert-butyl groups enhances the compound's ability to scavenge free radicals.
  • Anti-inflammatory Effects : The sulfonyl group may contribute to the modulation of inflammatory pathways.
  • Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study evaluated its effectiveness in reducing oxidative stress in vitro, showing a notable decrease in reactive oxygen species (ROS) levels.

Concentration (µM)ROS Reduction (%)
1025
5055
10080

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory activity. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control1500300
LPS Only2500600
Compound Treatment (50 µM)1000200

Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). The IC50 values were determined using the MTT assay.

Cell LineIC50 (µM)
HeLa30
A54925
MCF740

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effect of the compound on HeLa cells, revealing that it induces apoptosis through the mitochondrial pathway. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment with the compound.
  • Inflammation Model Study : In vivo experiments using a mouse model of acute inflammation demonstrated that administration of this compound reduced paw edema significantly compared to the control group.

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